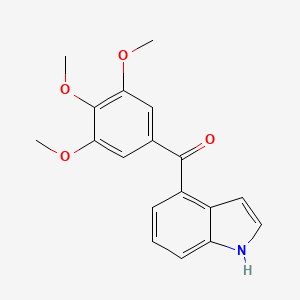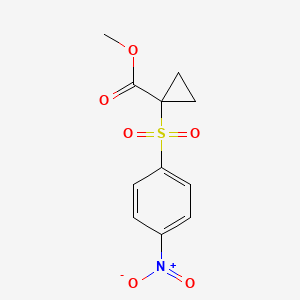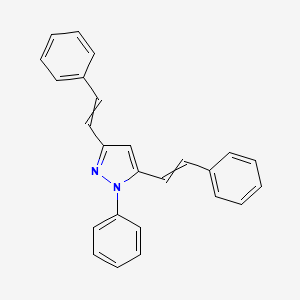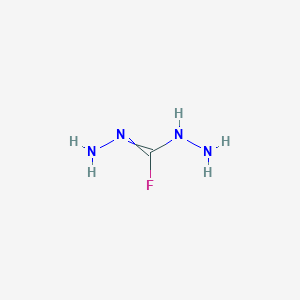![molecular formula C12H12O4 B12544376 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole CAS No. 821775-37-5](/img/structure/B12544376.png)
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with a dioxolane precursor. One common method is the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s dioxolane and benzodioxole moieties allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide
Uniqueness
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is unique due to its combined benzodioxole and dioxolane structures, which confer distinct chemical and physical properties
Propiedades
Número CAS |
821775-37-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-[2-(1,3-dioxolan-2-yl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H12O4/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12/h1-4,7,12H,5-6,8H2 |
Clave InChI |
VUBAXONMGDJLGA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)


![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)


